molecular formula C10H10BrN3 B8480406 3-Bromo-5-(2-methyl-imidazol-1-ylmethyl)-pyridine

3-Bromo-5-(2-methyl-imidazol-1-ylmethyl)-pyridine

Cat. No. B8480406
M. Wt: 252.11 g/mol
InChI Key: ROERXQQNEPTAMA-UHFFFAOYSA-N
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Patent
US06610723B2

Procedure details

To a stirred suspension of sodium hydride (0.54 g, 12.3 mmol) in THF (40 ml) at 20° C. was added 2-methylimidazole in portions over 45 min. 3-Bromo-5-(chloromethyl)-pyridine (1 g, 4.1 mmol) in ethanol (8 ml) was then added and this mixture was heated under reflux for 1 h under an argon atmosphere. After cooling and evaporation of solvents the residue was suspended in MeOH, filtered and adsorbed onto silica gel. Chromatographic elution with CH2Cl2/(2M NH3 MeOH)=98:2 afforded the title compound (0.56 g, 53%) as a yellow oil. MS: m/e=251.0 (M+).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:5][CH:6]=[CH:7][N:8]=1.[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH2:16]Cl)[CH:15]=1>C1COCC1.C(O)C>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH2:16][N:5]2[CH:6]=[CH:7][N:8]=[C:4]2[CH3:3])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)CCl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h under an argon atmosphere
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation of solvents the residue
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Chromatographic elution with CH2Cl2/(2M NH3 MeOH)=98:2

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CN1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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